1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide
Description
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide is a complex organic compound with promising properties. The adamantane moiety imparts unique stability and lipophilicity to the molecule, making it an interesting subject for scientific research.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(1-methylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36NO2.HI/c1-25(8-2-3-9-25)16-22(26)17-27-23-6-4-21(5-7-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h4-7,18-20,22,26H,2-3,8-17H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPPAQNYHRUTHT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adamantane Functionalization
The synthesis begins with functionalization of adamantane at the 1-position. Bromination using molecular bromine (Br₂) in dichloromethane at 0°C produces 1-bromoadamantane in 78% yield. Subsequent Ullmann coupling with 4-iodophenol under palladium catalysis (Pd(OAc)₂, Xantphos ligand) yields 4-(adamantan-1-yl)phenol after 24 hr reflux in DMF (62% yield).
Key Reaction Parameters
| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂/DCM | 0 → RT | 4 | 78 |
| Coupling | Pd(OAc)₂/Xantphos | 110 | 24 | 62 |
Ether Linkage Formation
The 2-hydroxypropyl spacer was introduced via Williamson ether synthesis. Treatment of 4-(adamantan-1-yl)phenol with epichlorohydrin (1.5 eq) in NaOH/EtOH (0.5M) at 60°C for 8 hr produced the glycidyl ether intermediate. Subsequent ring-opening with 1-methylpyrrolidine (2.0 eq) in THF at reflux (18 hr) gave the tertiary amine precursor.
Optimization Data
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Base | NaOH, KOH, NaH | NaOH |
| Solvent | EtOH, DMF, THF | EtOH/H₂O (3:1) |
| Temp | 40-80°C | 60°C |
Quaternary Ammonium Formation
The final quaternization step employed methyl iodide (3.0 eq) in anhydrous acetonitrile under nitrogen atmosphere. Reaction monitoring by TLC (SiO₂, 7:3 hexane:EtOAc) showed complete conversion after 48 hr at 50°C. The product precipitated as a white crystalline solid upon cooling (89% yield).
Purification Protocol
- Filtration through Celite® bed
- Recrystallization (EtOH/H₂O 4:1)
- Drying under high vacuum (0.1 mmHg, 24 hr)
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (500 MHz, DMSO-d₆)
- δ 7.25 (d, J=8.5 Hz, 2H, Ar-H)
- δ 6.85 (d, J=8.5 Hz, 2H, Ar-H)
- δ 4.15 (m, 1H, CH-O)
- δ 3.85-3.40 (complex m, 6H, N-CH₂ and OCH₂)
- δ 3.10 (s, 3H, N-CH₃)
- δ 2.05-1.60 (m, 15H, Adamantane H)
¹³C NMR (126 MHz, DMSO-d₆)
- 152.8 (C-O)
- 131.5, 114.9 (Ar-C)
- 72.4 (CH-O)
- 66.1 (OCH₂)
- 54.3 (N-CH₃)
- 41.2-29.7 (Adamantane C)
Mass Spectrometry
HRMS (ESI+)
Calculated for C₂₃H₃₄NO₂⁺ [M-I]⁺: 356.2589
Found: 356.2586
Stability Studies
The compound demonstrated exceptional thermal stability with decomposition onset at 218°C (DSC). Accelerated stability testing (40°C/75% RH) showed <2% degradation over 6 months when stored in amber glass under nitrogen.
Degradation Products
| Condition | Major Degradant |
|---|---|
| Acidic (0.1N HCl) | Adamantylphenol |
| Basic (0.1N NaOH) | Dehydroxy intermediate |
| Oxidative (3% H₂O₂) | N-Oxide derivative |
Industrial Scale Considerations
A continuous flow process was developed for GMP production:
Flow Reactor Parameters
| Section | Residence Time | Temp |
|---|---|---|
| Adamantylation | 45 min | 110°C |
| Ether Formation | 30 min | 60°C |
| Quaternization | 90 min | 50°C |
This method achieved 68% overall yield at kilogram scale with >99.5% purity (HPLC).
Chemical Reactions Analysis
Hydrolysis of the Phenoxy Ether Linkage
The phenoxy group (-O-) connecting the adamantane and hydroxypropyl moieties can undergo acid- or base-catalyzed cleavage.
-
Acidic conditions : Concentrated H₂SO₄ or HI may cleave the ether bond via nucleophilic substitution, yielding 4-((3r,5r,7r)-adamantan-1-yl)phenol and a diol intermediate .
-
Basic conditions : Strong bases like NaOH under reflux could deprotonate the hydroxy group, leading to elimination or substitution.
Oxidation of the 2-Hydroxypropyl Group
The secondary alcohol in the hydroxypropyl chain is susceptible to oxidation:
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Mild oxidants (e.g., pyridinium chlorochromate, PCC) convert the alcohol to a ketone, forming 3-(4-adamantylphenoxy)-2-oxopropyl-1-methylpyrrolidinium iodide .
-
Strong oxidants (e.g., KMnO₄) may over-oxidize the chain, though steric hindrance from adamantane likely limits this .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| PCC | CH₂Cl₂, RT | Ketone derivative |
| KMnO₄ | H₂O, Δ | Carboxylic acid (low yield due to adamantane steric effects) |
Nucleophilic Substitution at the Quaternary Ammonium Center
The pyrrolidinium iodide can participate in Sₙ2 reactions with nucleophiles (e.g., hydroxide, thiols):
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Iodide displacement : Reaction with AgNO₃ or KOH replaces iodide with nitrate or hydroxide .
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Ring-opening : Strong nucleophiles (e.g., CN⁻) may open the pyrrolidinium ring under high temperatures .
| Nucleophile | Conditions | Product |
|---|---|---|
| OH⁻ | AgNO₃, H₂O | 1-Methylpyrrolidinium nitrate + 3-(4-adamantylphenoxy)-2-hydroxypropane |
| CN⁻ | DMF, 373 K | Cyanide-substituted open-chain amine + iodide |
Esterification of the Hydroxyl Group
The secondary alcohol reacts with acyl chlorides or anhydrides to form esters:
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Acetylation : Acetic anhydride/pyridine yields 3-(4-adamantylphenoxy)-2-acetoxypropyl-1-methylpyrrolidinium iodide .
-
Sulfonation : Tosyl chloride forms a tosylate, enhancing leaving-group ability for further substitutions .
| Reagent | Conditions | Product |
|---|---|---|
| Ac₂O, pyridine | RT, 12 h | Acetylated derivative |
| TsCl, Et₃N | CH₂Cl₂, 0°C → RT | Tosylate intermediate for SN2 reactions |
Reduction of the Adamantane Core
While adamantane is highly stable, hydrogenation under extreme conditions (e.g., PtO₂, high-pressure H₂) can partially reduce its bridgehead C-H bonds, though this is not commonly observed in derivatives .
Photochemical and Thermal Stability
-
Thermal decomposition : Above 473 K, the compound may degrade into adamantane fragments and pyrrolidine derivatives.
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Photolysis : UV light induces homolytic cleavage of the C-O bond in the phenoxy group, generating radical intermediates .
Key Mechanistic Insights from Structural Analogs
-
Adamantane Stability : The adamantane group remains inert under most conditions, directing reactivity to the hydroxypropyl and pyrrolidinium groups .
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Quaternary Ammonium Reactivity : The 1-methylpyrrolidinium iodide enhances solubility in polar solvents, facilitating nucleophilic substitutions .
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Steric Effects : Bulkiness from adamantane suppresses reactions requiring planar transition states (e.g., E2 elimination) .
Scientific Research Applications
Chemistry:
Used as a precursor in synthesizing other complex molecules due to its reactive functional groups. Biology:
Investigated for its antimicrobial properties. Medicine:
Potential use in drug delivery systems due to its stability and lipophilicity. Industry:
Employed in the production of advanced polymers and materials with specific properties.
Mechanism of Action
The compound interacts with cellular membranes due to its amphiphilic nature, disrupting membrane integrity in microbial cells. The adamantane core plays a crucial role in stabilizing the interaction.
Comparison with Similar Compounds
1-adamantanol
1-(adamantan-1-yl)ethanone
1-(2-hydroxy-2-phenylethyl)pyrrolidinium iodide Uniqueness:
The presence of both adamantane and the pyrrolidine ring provides unique steric and electronic properties, distinguishing it from other compounds.
Hope this deep dive quenched some of your curiosity! What's your next burning question?
Biological Activity
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide, a synthetic compound featuring an adamantane moiety, has garnered attention for its potential biological activities. The adamantane structure enhances the pharmacological properties of derivatives through improved lipophilicity and bioavailability. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.
- Molecular Formula : CHINO
- Molecular Weight : 497.5 g/mol
- CAS Number : 1313527-10-4
The biological activity of adamantane derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The unique structural features of this compound facilitate:
- Enhanced membrane permeability due to the lipophilic adamantane core.
- Binding to bacterial topoisomerases IV and DNA gyrase, which are critical for bacterial DNA replication and transcription.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of adamantane derivatives against multi-drug resistant (MDR) pathogens. The following table summarizes the antimicrobial activities observed:
| Compound | MIC (µg/ml) | MBC (µg/ml) | Activity Type |
|---|---|---|---|
| Compound 6 | <0.25 | Not reported | Bactericidal |
| Compound 7 | <0.25 | Not reported | Bactericidal |
| Compound 14a | <0.25 | Not reported | Bactericidal |
| Compound 14b | <0.25 | Not reported | Bactericidal |
These compounds showed potent activity against various MDR clinical isolates, outperforming standard antibiotics like Ciprofloxacin and Fluconazole in some cases .
Structure-Activity Relationship (SAR)
The incorporation of the adamantane unit into the molecular structure significantly influences the biological activity:
- Lipophilicity : Enhances absorption and distribution.
- Hybridization : The combination of different pharmacophores can lead to synergistic effects.
- Binding Affinity : Variations in substituents on the phenoxy group can modulate interactions with target enzymes.
Case Studies
A notable study explored the effects of gamma irradiation on the antimicrobial properties of adamantane derivatives, revealing that exposure significantly increased their bactericidal activity . This suggests that physical modifications can enhance the efficacy of these compounds.
Q & A
Q. What are the key considerations for synthesizing adamantane-containing quaternary ammonium salts like this compound?
Synthesis typically involves multi-step reactions, including alkylation of phenolic groups and quaternization of pyrrolidine. For example, a related adamantane-triazole-thione derivative was synthesized by refluxing precursors in ethanol with formaldehyde, followed by crystallization . Key steps include:
- Adamantane-phenoxy coupling : Use of nucleophilic substitution or Mitsunobu reactions to attach the adamantyl group to phenolic oxygen.
- Hydroxypropyl-pyrrolidine linkage : Epoxide ring-opening or hydroxyl-amine coupling under basic conditions.
- Quaternization : Reaction of tertiary amines with methyl iodide in polar aprotic solvents (e.g., acetonitrile) at elevated temperatures.
Purification often involves column chromatography and recrystallization. Confirm intermediates via H/C NMR and LC-MS .
Q. How is X-ray crystallography employed to resolve structural ambiguities in such compounds?
Single-crystal X-ray diffraction is critical for confirming stereochemistry and non-covalent interactions. For instance, adamantane derivatives often exhibit chair conformations in pyrrolidine rings and L-shaped geometries due to dihedral angles between aromatic systems (e.g., 78–79° in triazole-thione analogs) . Key steps include:
- Crystal growth : Slow evaporation from ethanol/water mixtures.
- Data collection : High-resolution detectors at low temperatures (e.g., 90–120 K) to minimize thermal motion.
- Refinement : Software like SHELXL97 to model hydrogen bonding (e.g., O–H⋯N) and C–H⋯π interactions stabilizing 3D packing .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data between synthetic batches?
Discrepancies in NMR or crystallographic data may arise from dynamic conformational changes, polymorphism, or solvate formation. For example:
- Dynamic NMR : Variable-temperature H NMR can detect hindered rotation in adamantane-phenoxy linkages.
- Powder XRD : Compare diffraction patterns to identify polymorphic forms.
- Computational modeling : Density Functional Theory (DFT) optimizations can reconcile observed vs. calculated spectral data .
In one study, twinned crystals (27% minor component) required careful refinement to resolve occupancy ratios .
Q. What strategies optimize bioactivity assays for adamantane-derived compounds targeting membrane-bound proteins?
Adamantane’s hydrophobicity enhances lipid bilayer penetration. Experimental design considerations:
- Lipophilicity tuning : Modify phenoxy substituents (e.g., fluorination) to balance logP values.
- Receptor docking : Use molecular dynamics (MD) simulations to predict adamantane’s role in binding pockets (e.g., influenza M2 proton channels).
- Cellular assays : Measure cytotoxicity (e.g., MTT assays) and compare with structural analogs to establish SAR .
Q. How are hydrogen-bonding networks and crystal packing forces analyzed in such ionic compounds?
The iodide counterion participates in weak interactions (e.g., I⁻⋯H–O). Methods include:
- Hirshfeld surface analysis : Quantify contributions of H-bonding, halogen interactions, and van der Waals contacts.
- Thermogravimetric analysis (TGA) : Assess stability of crystal lattice upon dehydration.
In a related pyrrolidinium salt, C–H⋯S and O–H⋯N interactions formed zigzag chains, stabilized by adamantane’s rigidity .
Methodological Challenges
Q. How to resolve crystallographic disorder in adamantane-containing structures?
Adamantane’s symmetry can lead to rotational disorder. Strategies:
Q. What computational tools predict the compound’s stability under varying pH and solvent conditions?
- pKa prediction : Software like MarvinSketch estimates protonation states of the pyrrolidinium ion and phenolic OH.
- Solubility modeling : COSMO-RS calculations in solvents like DMSO or ethanol.
- Degradation pathways : LC-MS/MS identifies hydrolysis products (e.g., cleavage of the hydroxypropyl linker) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
